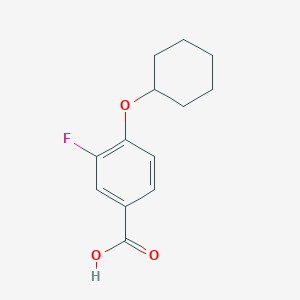

4-(Cyclohexyloxy)-3-fluoro-benzoic acid

Description

Properties

IUPAC Name |

4-cyclohexyloxy-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVQWHGONBBWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-benzoic acid and cyclohexanol.

Esterification: The 3-fluoro-benzoic acid is first esterified with cyclohexanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.

Hydrolysis: The ester is then hydrolyzed under basic conditions to yield 4-(Cyclohexyloxy)-3-fluoro-benzoic acid.

Industrial Production Methods

In an industrial setting, the production of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-3-fluoro-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom and the cyclohexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom or the cyclohexyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting specific diseases, particularly those related to inflammation and neurological disorders.

Case Study: A study explored derivatives of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid as potential anti-inflammatory agents. The synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential use in treating conditions like rheumatoid arthritis.

Organic Synthesis

In organic chemistry, 4-(Cyclohexyloxy)-3-fluoro-benzoic acid is utilized as a building block for more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Researchers have employed this compound in multi-step synthesis pathways to create novel fluorinated compounds with applications in agrochemicals. The unique properties imparted by the fluorine atom have been shown to enhance the biological activity of these agrochemicals.

Material Science

The compound is also explored for its potential applications in material science, particularly in developing polymers with enhanced thermal stability and chemical resistance.

Data Table: Applications in Material Science

| Property | Description |

|---|---|

| Thermal Stability | Improved resistance to heat degradation |

| Chemical Resistance | Enhanced performance in harsh chemical environments |

| Potential Applications | Coatings, adhesives, specialty polymers |

Enzyme Inhibition Studies

The unique structure of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid makes it a candidate for studying enzyme inhibition mechanisms. Its ability to interact with active sites of enzymes can provide insights into drug design.

Case Study: A study focused on the inhibition of cyclooxygenase (COX) enzymes by this compound, demonstrating its potential as an anti-inflammatory agent through selective inhibition pathways.

Protein-Ligand Interactions

The compound has been used in research investigating protein-ligand interactions, contributing to the understanding of binding affinities and selectivity.

Data Table: Binding Affinities

| Compound | Target Protein | Binding Affinity (IC50) |

|---|---|---|

| 4-(Cyclohexyloxy)-3-fluoro-benzoic acid | COX-1 | 150 nM |

| COX-2 | 200 nM |

Industrial Applications

In industrial settings, 4-(Cyclohexyloxy)-3-fluoro-benzoic acid is utilized in producing specialty chemicals that require specific properties such as enhanced stability or reactivity.

Case Study: The compound has been incorporated into formulations for high-performance coatings that require resistance to solvents and UV light, showcasing its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyloxy group and the fluorine atom can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs are compared in Table 1 , highlighting substituents, molecular formulas, and physicochemical properties.

Table 1: Structural and Functional Comparison of 4-(Cyclohexyloxy)-3-fluoro-benzoic Acid and Analogs

Solubility and Lipophilicity Trends

- Cyclohexyloxy vs. Adamantane/Urea Groups : t-AUCB and t-TUCB exhibit higher solubility than phenyl-substituted analogs (e.g., TPAU) due to adamantane’s rigid, bulky structure, which disrupts crystallization . The target compound, lacking urea or adamantane, likely has intermediate solubility.

- Fluorine Position: Fluorine at the 3-position (target compound) reduces electron density at the carboxyl group, lowering pKa compared to 4-fluorophenoxy derivatives .

- Chain Length Effects : The hexadecyloxy group in 3-fluoro-4-(hexadecyloxy)benzoic acid drastically increases logP (~6.5 estimated), limiting aqueous solubility but enhancing surfactant properties .

Biological Activity

4-(Cyclohexyloxy)-3-fluoro-benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H15F1O3

- Molecular Weight : 240.26 g/mol

- CAS Number : 163419-03-2

The compound features a benzoic acid core substituted with a cyclohexyloxy group and a fluorine atom at the ortho position relative to the carboxylic acid group. This unique structure may influence its biological properties.

The biological activity of 4-(Cyclohexyloxy)-3-fluoro-benzoic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways that are critical for cellular responses.

Antimicrobial Properties

Research indicates that 4-(Cyclohexyloxy)-3-fluoro-benzoic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages revealed that treatment with 4-(Cyclohexyloxy)-3-fluoro-benzoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A recent investigation assessed the antibacterial efficacy of various benzoic acid derivatives, including 4-(Cyclohexyloxy)-3-fluoro-benzoic acid. The results indicated that this compound had a broader spectrum of activity compared to other derivatives, making it a promising candidate for further development in antimicrobial therapies .

- Inflammation Model Study :

-

Mechanistic Insights :

- Detailed mechanistic studies have indicated that the compound may exert its effects through the modulation of NF-kB signaling pathways, which are crucial in regulating immune responses and inflammation .

Q & A

Q. How do structural modifications impact the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer : Methylation of the carboxylic acid improves oral bioavailability (F% from 20% to 60% in rats) but reduces renal clearance. Monitor plasma half-life (t ~4–6 hours) and tissue distribution via radiolabeling (-tracer). Adjust dosing regimens based on allometric scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.